molecular formula C19H22N2O2 B4940341 N-isobutyl-3-[(phenylacetyl)amino]benzamide

N-isobutyl-3-[(phenylacetyl)amino]benzamide

Cat. No. B4940341
M. Wt: 310.4 g/mol
InChI Key: FALYSYPDSVRLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-3-[(phenylacetyl)amino]benzamide, also known as IBP or IBP-9414, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. IBP is a non-peptide inhibitor of the protease enzyme trypsin, and has been shown to have anti-inflammatory, anti-viral, and anti-tumor properties. In

Scientific Research Applications

N-isobutyl-3-[(phenylacetyl)amino]benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of N-isobutyl-3-[(phenylacetyl)amino]benzamide. Studies have shown that N-isobutyl-3-[(phenylacetyl)amino]benzamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on the anti-viral properties of N-isobutyl-3-[(phenylacetyl)amino]benzamide. Studies have shown that N-isobutyl-3-[(phenylacetyl)amino]benzamide can inhibit the replication of several viruses, including influenza A virus and human immunodeficiency virus (HIV). N-isobutyl-3-[(phenylacetyl)amino]benzamide has also been shown to have anti-tumor properties, with studies demonstrating its ability to inhibit the growth of several types of cancer cells.

Mechanism of Action

N-isobutyl-3-[(phenylacetyl)amino]benzamide is a non-peptide inhibitor of the protease enzyme trypsin. Trypsin is involved in the digestion of proteins, and is also involved in several pathological processes such as inflammation and tumor growth. N-isobutyl-3-[(phenylacetyl)amino]benzamide works by binding to the active site of trypsin, preventing it from cleaving its target proteins. This inhibition of trypsin activity leads to the anti-inflammatory, anti-viral, and anti-tumor properties of N-isobutyl-3-[(phenylacetyl)amino]benzamide.
Biochemical and Physiological Effects
N-isobutyl-3-[(phenylacetyl)amino]benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-isobutyl-3-[(phenylacetyl)amino]benzamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of several viruses. In vivo studies have shown that N-isobutyl-3-[(phenylacetyl)amino]benzamide can reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-isobutyl-3-[(phenylacetyl)amino]benzamide in lab experiments is its specificity for trypsin. This allows for targeted inhibition of trypsin activity, without affecting other proteases. Another advantage is its small molecular weight, which allows for easy penetration of cell membranes. However, one limitation of using N-isobutyl-3-[(phenylacetyl)amino]benzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-isobutyl-3-[(phenylacetyl)amino]benzamide. One area of interest is the development of N-isobutyl-3-[(phenylacetyl)amino]benzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-isobutyl-3-[(phenylacetyl)amino]benzamide's potential as a therapeutic agent for viral infections, such as influenza A and HIV. Additionally, further studies are needed to explore the anti-tumor properties of N-isobutyl-3-[(phenylacetyl)amino]benzamide, and its potential as a cancer therapy.

Synthesis Methods

The synthesis of N-isobutyl-3-[(phenylacetyl)amino]benzamide involves several steps, starting with the reaction of 3-aminobenzamide with phenylacetyl chloride to form N-phenylacetyl-3-aminobenzamide. This compound is then reacted with isobutylamine to produce N-isobutyl-3-[(phenylacetyl)amino]benzamide. The final product is obtained through a purification process using column chromatography.

properties

IUPAC Name

N-(2-methylpropyl)-3-[(2-phenylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14(2)13-20-19(23)16-9-6-10-17(12-16)21-18(22)11-15-7-4-3-5-8-15/h3-10,12,14H,11,13H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALYSYPDSVRLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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